Methyl quinuclidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of materials containing quinuclidine structures often involves the use of structure-directing agents. For instance, García et al. (2008) describe the combination of quinuclidine with other agents to produce zeolitic materials, highlighting the role of quinuclidine in directing the synthesis process in a fluoride medium (García et al., 2008).
Molecular Structure Analysis
The molecular structure and formation of quinuclidine derivatives, such as betaines and their complexes with acids, have been thoroughly studied using X-ray diffraction, DFT, FTIR, and NMR methods. These studies offer insights into the hydrogen bonding and molecular interactions within these complexes, as detailed by Dega‐Szafran, Katrusiak, and Szafran (2010), who explored the structure of quinuclidine betaine with p-hydroxybenzoic acid (Dega‐Szafran et al., 2010).
Chemical Reactions and Properties
The reactivity of quinuclidine derivatives with various chemical agents highlights their potential in synthesizing complex molecules. For example, the alkaloid-induced electrocarboxylation of 4-methylpropiophenone with quinuclidine demonstrates the compound's role in enantiodiscrimination of electrocarboxylation reactions (Zhao et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, boiling point, melting point, and density of methyl quinuclidine-4-carboxylate, are crucial for its handling and application in various chemical reactions. However, specific studies focusing on these properties are less common in the literature, indicating a potential area for future research.
Chemical Properties Analysis
Quinuclidine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential for forming stable complexes with various chemical entities. Studies such as those by Castro, Aliaga, Campodónico, and Santos (2002) on the kinetics and mechanism of aminolysis involving quinuclidines shed light on their chemical behavior and reactivity patterns (Castro et al., 2002).
Scientific Research Applications
Asymmetric Electrocarboxylation
Methyl quinuclidine-4-carboxylate has applications in the field of asymmetric electrocarboxylation. Zhao et al. (2011) explored the alkaloid-induced electrocarboxylation of 4-methylpropiophenone, highlighting the role of the nucleophilic quinuclidine nitrogen atom in enantiodiscrimination during the electrocarboxylation process (Zhao et al., 2011).
Synthesis of Antimalarial and Antiarrhythmic Agents
Methyl quinuclidine-4-carboxylate derivatives have been utilized in the synthesis of compounds like quinine and quinidine, which are known for their antimalarial and antiarrhythmic properties (Grossberg, 2013).
Discovery of Muscarinic Antagonists
The compound has been influential in the discovery of muscarinic antagonists. Laine et al. (2009) identified a novel 4-hydroxyl(diphenyl)methyl substituted quinuclidine series as a promising class of muscarinic antagonists (Laine et al., 2009).
Development of Bladder-Selective Antagonists
Naito et al. (2005) focused on the development of bladder-selective muscarinic M3 receptor antagonists using quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives, which showed high affinity for the M3 receptor (Naito et al., 2005).
Antimalarial Activity
A study by Sharma et al. (2016) on a novel quinuclidine derivative demonstrated its potential antimalarial activity against Plasmodium falciparum (Sharma et al., 2016).
Electrochemical Oxidation Applications
Kawamata et al. (2017) presented the use of quinuclidine in the electrochemical oxidation of unactivated C–H bonds, showcasing its broad scope and functional group compatibility (Kawamata et al., 2017).
Interaction with Acid-Base Pairs
Purse et al. (2008) investigated the interaction energies and dynamics of acid-base pairs isolated in cavitands, using quinuclidine bases in their study (Purse et al., 2008).
Carbohydrate Alkylations
Dimakos et al. (2019) explored the use of quinuclidine for site- and stereoselective C-H alkylation reactions of carbohydrates under photoredox conditions (Dimakos et al., 2019).
Safety And Hazards
Future Directions
“Methyl quinuclidine-4-carboxylate” and other quinuclidine-based compounds have shown potential in the development of new antibiotics, as they have demonstrated potent activity against various microorganisms . Further studies are needed to explore their potential in other areas of medicinal chemistry .
properties
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVLTLPETASBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCN(CC1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinuclidine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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